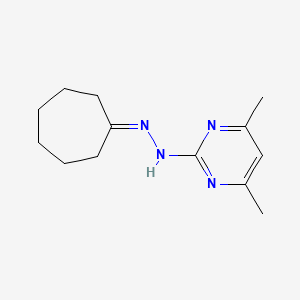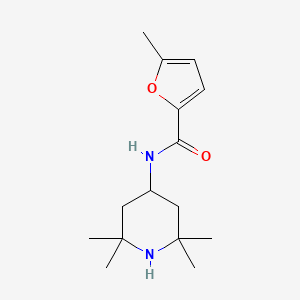
4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide, also known as MPB, is a chemical compound that has been extensively researched for its potential applications in various fields. MPB is a synthetic compound that belongs to the class of pyrrole-based compounds. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide is not fully understood. However, it is believed that 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has also been found to activate certain cellular pathways that are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to activate certain cellular pathways that are involved in the regulation of cell growth and apoptosis. Additionally, 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has been found to have anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for further research in the field of cancer treatment. Additionally, 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has been found to have anti-inflammatory properties, which could be useful in the development of drugs for the treatment of inflammatory diseases.
However, there are also some limitations to using 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to fully understand its potential applications and to develop effective drugs based on its properties. Additionally, 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has not been extensively studied in human trials, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for research on 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide. One area of research is in the development of drugs based on its anti-cancer properties. 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research in the field of cancer treatment.
Another area of research is in the development of drugs for the treatment of inflammatory diseases. 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has been found to have anti-inflammatory properties, which could be useful in the development of drugs for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Overall, 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide is a promising compound that has the potential to be used in various fields of science. Further research is needed to fully understand its properties and to develop effective drugs based on its properties.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide involves several steps. The first step involves the reaction of 4-methylbenzoyl chloride with 1-methylpyrazole to form 4-methyl-N-(1-methylpyrazol-4-yl)benzamide. This intermediate is then reacted with pyrrole in the presence of a catalyst to form the final product, 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide.
Applications De Recherche Scientifique
4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has been extensively studied for its potential applications in various fields of science. One of the main areas of research is in the field of cancer treatment. 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12-5-6-13(9-15(12)20-7-3-4-8-20)16(21)18-14-10-17-19(2)11-14/h3-11H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOLQDUMAWWOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN(N=C2)C)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)





![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)




![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)